molecular formula C16H17N5O3S B7715811 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7715811
M. Wt: 359.4 g/mol
InChI Key: FXCOTNFDGCARGW-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that belongs to the class of thiadiazole and oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both thiadiazole and oxadiazole rings, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the oxadiazole ring, and finally the coupling of these rings with a propanamide moiety.

  • Thiadiazole Ring Formation:

      Starting Material: Thiosemicarbazide

      Reagents: Methoxyacetic acid, phosphorus oxychloride (POCl3)

      Conditions: Reflux in an appropriate solvent (e.g., ethanol)

      Reaction: Thiosemicarbazide reacts with methoxyacetic acid in the presence of POCl3 to form the thiadiazole ring.

  • Oxadiazole Ring Formation:

      Starting Material: 4-methylbenzonitrile

      Reagents: Hydroxylamine hydrochloride, sodium acetate

      Conditions: Heating under reflux

      Reaction: 4-methylbenzonitrile reacts with hydroxylamine hydrochloride and sodium acetate to form the oxadiazole ring.

  • Coupling Reaction:

      Starting Material: 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine and 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid

      Reagents: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP)

      Conditions: Room temperature or mild heating

      Reaction: The thiadiazole and oxadiazole intermediates are coupled using DCC and DMAP to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic ring in the oxadiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

  • **N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • **N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Comparison:

    Structural Differences: The similar compounds may have different substituents on the aromatic ring or variations in the alkyl group attached to the thiadiazole ring.

    Biological Activity: These structural differences can lead to variations in biological activity, such as changes in potency or selectivity for specific targets.

    Uniqueness: N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of substituents, which may confer distinct biological properties.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-10-3-5-11(6-4-10)15-18-13(24-21-15)8-7-12(22)17-16-20-19-14(25-16)9-23-2/h3-6H,7-9H2,1-2H3,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCOTNFDGCARGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NN=C(S3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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